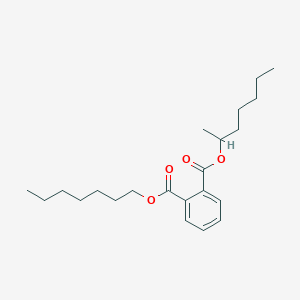

n-Heptyl 2-Heptyl Phthalate

説明

Structure

3D Structure

特性

分子式 |

C22H34O4 |

|---|---|

分子量 |

362.5 g/mol |

IUPAC名 |

2-O-heptan-2-yl 1-O-heptyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C22H34O4/c1-4-6-8-9-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18(3)14-10-7-5-2/h11-12,15-16,18H,4-10,13-14,17H2,1-3H3 |

InChIキー |

ZKFDQNXJGPQLIG-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCC |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry of Heptyl Phthalates

Classical Esterification Pathways for Phthalate (B1215562) Diester Synthesis

The formation of phthalate diesters from phthalic anhydride (B1165640) is a two-step process. wikipedia.orgwikipedia.org The initial reaction involves the rapid and typically uncatalyzed alcoholysis of the phthalic anhydride ring to form a monoester. wikipedia.orgresearchgate.net This step is generally exothermic and proceeds to completion. The second step is the esterification of the remaining carboxylic acid group on the monoester to form the diester. This second reaction is reversible and significantly slower, necessitating the use of a catalyst and the removal of water to drive the equilibrium towards the product. wikipedia.orgresearchgate.net

For the synthesis of an unsymmetrical diester like n-heptyl 2-heptyl phthalate, a sequential addition of the different alcohols can be employed. google.com For instance, phthalic anhydride can first be reacted with one alcohol (e.g., n-heptanol) to form the mono-n-heptyl phthalate. Subsequently, the second alcohol (2-heptanol) is added to complete the reaction and form the desired n-heptyl 2-heptyl phthalate. The order of alcohol addition can be strategic, potentially influenced by the relative reactivity of the primary (n-heptanol) versus the secondary (2-heptanol) alcohol.

A variety of catalysts are employed to accelerate the second, slower stage of esterification. Conventional and widely used catalysts include strong protic acids such as sulfuric acid and p-toluenesulfonic acid. tandfonline.comgoogle.com However, these can sometimes lead to side reactions and product contamination.

More recently, a range of other catalytic systems have been investigated to improve yield, purity, and environmental footprint. These include:

Metal-based catalysts: Organometallic compounds, particularly those based on tin or titanium, are effective catalysts. wikipedia.org For example, di-(2-propyl heptyl)phthalate has been synthesized using tetrabutyl titanate (Ti(OBu)4) as a catalyst.

Solid acid catalysts: To simplify catalyst removal and minimize product contamination, heterogeneous solid acid catalysts have been explored. Examples include sulfated zirconia and other metal oxides. tandfonline.com These offer the advantage of being easily filtered from the reaction mixture.

Ionic liquids: Functionalized dicationic ionic liquids have been shown to be efficient and green catalysts for the synthesis of phthalate plasticizers, offering high yields and easy separation of the product. ias.ac.in

The choice of catalyst is a critical parameter that influences reaction rate, temperature requirements, and the final purity of the phthalate ester.

Maximizing the yield and purity of the desired phthalate ester requires careful control over several reaction parameters. Key considerations include:

Temperature: The esterification reaction is typically carried out at elevated temperatures, often between 140°C and 220°C. google.com The specific temperature profile can affect reaction rates and the potential for side reactions. For instance, when using a secondary alcohol like methyl isobutyl carbinol, temperatures above 170°C can lead to excessive olefin formation. google.com

Molar Ratio of Reactants: An excess of the alcohol is often used to shift the reaction equilibrium towards the formation of the diester. ias.ac.in The optimal molar ratio of alcohol to phthalic anhydride depends on the specific alcohols and catalyst used.

Water Removal: Continuous removal of the water formed during the second esterification step is crucial for achieving high conversion rates. wikipedia.org This is commonly accomplished by azeotropic distillation using an entrainer like toluene (B28343) or by operating the reactor under conditions that favor water vaporization. cpsc.gov

Catalyst Concentration: The amount of catalyst used is optimized to ensure a reasonable reaction rate without promoting unwanted side reactions or causing purification challenges.

A study on the synthesis of di-(2-propyl heptyl)phthalate found optimal conditions to be a reaction temperature of 220°C, a catalyst concentration of 0.1% Ti(OBu)4, a molar ratio of alcohol to phthalic anhydride of 2.5:1, and a reaction time of 4 hours, achieving an esterification yield of up to 99%.

Alkyl Alcohol Precursors and Phthalic Anhydride Reactivity

The key precursors for the synthesis of n-heptyl 2-heptyl phthalate are phthalic anhydride, n-heptanol, and 2-heptanol (B47269).

Phthalic Anhydride: This is a white, crystalline solid that is the anhydride of phthalic acid. atamanchemicals.com It is a widely used industrial chemical and the primary starting material for the production of most phthalate esters. atamanchemicals.com Its reactivity is centered on the anhydride functional group, which readily reacts with nucleophiles like alcohols. wikipedia.org

n-Heptanol: Also known as heptan-1-ol, this is a primary alcohol with a seven-carbon chain. nih.gov It is a clear, colorless liquid with a faint aromatic odor. atamanchemicals.com As a primary alcohol, it is generally more reactive in esterification reactions compared to secondary alcohols due to less steric hindrance around the hydroxyl group.

2-Heptanol: This is a secondary alcohol, with the hydroxyl group located on the second carbon of the seven-carbon chain. nih.gov It is also a colorless liquid. nih.gov Due to the greater steric hindrance around the hydroxyl group, secondary alcohols like 2-heptanol generally exhibit lower reactivity in esterification compared to their primary alcohol counterparts. google.com This difference in reactivity is a key consideration in the synthesis of unsymmetrical phthalates.

The reaction of phthalic anhydride with an alcohol is a nucleophilic acyl substitution. The less sterically hindered primary alcohol (n-heptanol) will typically react faster with the anhydride than the secondary alcohol (2-heptanol). This reactivity difference can be exploited in a stepwise synthesis to control the formation of the unsymmetrical diester.

Laboratory-Scale Synthesis Techniques and Considerations

On a laboratory scale, the synthesis of an unsymmetrical phthalate like n-heptyl 2-heptyl phthalate would likely follow the general two-step esterification pathway, with specific considerations for controlling the reaction to obtain the mixed ester. A plausible laboratory procedure would involve:

Monoester Formation: Phthalic anhydride is reacted with one equivalent of the first alcohol (e.g., n-heptanol) in a reaction flask. This reaction is often performed at a moderately elevated temperature to ensure the phthalic anhydride dissolves and reacts completely to form the mono-n-heptyl phthalate.

Diester Formation: Once the formation of the monoester is complete, the second alcohol (2-heptanol) is added to the reaction mixture, along with an appropriate esterification catalyst (e.g., p-toluenesulfonic acid).

Reaction Monitoring and Water Removal: The reaction mixture is heated to a higher temperature, and the water produced is removed, for example, by using a Dean-Stark apparatus. The progress of the reaction can be monitored by techniques such as titration to measure the decrease in acid number or by chromatographic methods (TLC or GC).

Work-up and Purification: After the reaction is complete, the crude product is cooled. The catalyst is neutralized and removed, often by washing with a basic solution (e.g., sodium bicarbonate) followed by water. The excess alcohol and any solvent used are removed by distillation. The final product, n-heptyl 2-heptyl phthalate, can be purified by vacuum distillation.

A key consideration for synthesizing an unsymmetrical ester is to control the stoichiometry and reaction conditions to minimize the formation of the two symmetrical byproducts (di-n-heptyl phthalate and di-2-heptyl phthalate). A stepwise addition of the alcohols is a common strategy to achieve this. doi.org

Production Trends and Global Manufacturing Context of Long-Chain Phthalates

n-Heptyl 2-heptyl phthalate is classified as a high molecular weight (HMW) or long-chain phthalate, a group that includes phthalates with alkyl chains of seven or more carbons. canada.ca The global market for plasticizers has seen a notable shift in recent years. While lower molecular weight (LMW) phthalates like DEHP have faced increasing regulatory scrutiny and restrictions due to health concerns, the demand for HMW phthalates has been growing. wikipedia.orggoogle.com

This trend is driven by the need for effective plasticizers in a wide range of applications, particularly in the production of flexible PVC for construction materials, automotive parts, and wire and cable insulation. canada.ca HMW phthalates are often seen as alternatives to their LMW counterparts.

Advanced Analytical Techniques for Environmental Monitoring and Mechanistic Studies

Chromatographic and Spectrometric Approaches for Compound Detection and Quantification

The separation and identification of n-Heptyl 2-Heptyl Phthalate (B1215562) and related compounds rely heavily on high-resolution chromatographic techniques coupled with sensitive spectrometric detectors. The choice of method often depends on the sample matrix, the concentration of the analyte, and the specific research question, such as whether the parent compound or its metabolites are being targeted.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalate Ester Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like phthalate esters. mdpi.comoregonstate.edu Its high chromatographic resolution and the specificity of mass spectrometric detection make it a method of choice for identifying and quantifying individual phthalates in complex mixtures. mdpi.com

In a typical GC-MS analysis of phthalates, the sample extract is injected into the GC, where it is vaporized. The gaseous analytes are then carried by an inert gas through a capillary column, often a DB-5MS or similar, which separates the compounds based on their boiling points and interactions with the column's stationary phase. researchgate.netnih.gov As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, commonly by electron impact (EI), and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for definitive identification. researchgate.net For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific ion fragments characteristic of the target analyte. researchgate.net

A study on the analysis of 15 phthalic acid esters, including di-n-heptyl phthalate, in edible oils utilized GC-MS/MS for determination. nih.gov The method demonstrated good linearity and recoveries, with limits of detection (LODs) ranging from 0.02 to 8.00 μg/kg. nih.gov Another GC-MS method was developed to measure 31 plasticizers, noting that diheptyl phthalate coelutes with bis(2-ethylhexyl) phthalate, but the two can be resolved by their mass spectra. oregonstate.edu

Table 1: Example GC-MS Parameters for Phthalate Analysis

| Parameter | Condition | Source |

|---|---|---|

| GC Column | DB-5MS (30 m × 0.25 mm × 0.25 μm) | nih.gov |

| Carrier Gas | Helium (1.2 mL/min) | nih.gov |

| Injection Mode | Splitless | researchgate.netnih.gov |

| Oven Program | Initial 100°C, ramped to 320°C | plos.org |

| Ionization Mode | Electron Impact (EI) at 70 eV | researchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) or Tandem MS (MS/MS) | researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-performance liquid chromatography (HPLC) offers a valuable alternative to GC, particularly for less volatile or thermally labile phthalates. acs.org It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. A significant advantage of HPLC is its versatility in detection methods, including Ultraviolet (UV), Diode-Array (DAD), and mass spectrometry. researchgate.netmdpi.com

Reversed-phase HPLC, typically using a C18 or C8 column, is the most common mode for phthalate analysis. mdpi.comthermofisher.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient mode to effectively separate a wide range of phthalates. nih.govmdpi.com UV or DAD detectors are frequently used for quantification, monitoring the absorbance at a specific wavelength (e.g., 225-230 nm) where phthalates exhibit a response. mdpi.comresearchgate.net

While HPLC-UV is a robust technique, some challenges exist. For instance, certain phthalate isomers can be difficult to resolve fully. thermofisher.com However, methods have been developed for the simultaneous determination of numerous phthalates. One such method successfully separated 19 different phthalates using a C30 column and UV detection. thermofisher.com

Table 2: HPLC Conditions for Phthalate Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water | nih.govmdpi.com |

| Flow Rate | 1.0 - 1.5 mL/min | mdpi.comresearchgate.net |

| Detection | UV at 225-230 nm | mdpi.comresearchgate.net |

| Column Temperature | 25 °C | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

For studying the biotransformation of n-Heptyl 2-Heptyl Phthalate, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical tool. cdc.gov Phthalates are metabolized in the body into monoesters and further oxidative products, which are more polar and readily excreted in urine. cdc.gov LC-MS/MS provides the high sensitivity and specificity needed to detect these metabolites at trace levels in biological matrices like urine. cdc.govoup.com

The methodology typically involves enzymatic hydrolysis of urine samples to deconjugate the metabolites, followed by analysis using LC-MS/MS. cdc.govcdc.gov The separation is achieved using reversed-phase liquid chromatography, and detection is performed with a mass spectrometer, often using electrospray ionization (ESI) in negative or positive ion mode. nih.govcdc.gov The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly selective and quantitative analysis, where a specific parent ion is selected and fragmented to produce a characteristic product ion. sciex.com This technique minimizes matrix interference and allows for the differentiation of isomers. oup.comsciex.com

Research has demonstrated the development of fast and sensitive LC-MS/MS methods for analyzing a wide range of phthalate metabolites in urine, achieving low limits of detection (LODs) in the ng/mL range. cdc.govoup.comsciex.com One method for analyzing 121 multi-class environmental chemicals included mono-2-heptyl phthalate, a potential metabolite, demonstrating the broad applicability of LC-MS/MS in biomonitoring. nih.gov

Sample Preparation and Extraction Protocols Across Diverse Environmental Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of n-Heptyl 2-Heptyl Phthalate. The primary goals are to isolate the analyte from the complex sample matrix (e.g., water, soil, beverages), concentrate it to detectable levels, and remove interfering substances. mdpi.com Widespread environmental and laboratory contamination with phthalates necessitates meticulous procedures, including the use of glass equipment and pre-tested solvents to avoid cross-contamination. cdc.goveuropa.eu

Solid-Phase Extraction (SPE) for Trace Enrichment

Solid-phase extraction (SPE) is a widely adopted technique for cleaning up and concentrating phthalates from liquid samples, particularly water. mdpi.comgcms.cz It is often preferred over liquid-liquid extraction due to its lower solvent consumption, higher enrichment factors, and potential for automation. gcms.cz

In SPE, the sample is passed through a cartridge or disk containing a solid sorbent. For nonpolar compounds like phthalates, reversed-phase sorbents such as C18 are commonly used. mdpi.com The phthalates adsorb onto the sorbent while more polar matrix components pass through. After washing the sorbent to remove residual interferences, the retained phthalates are eluted with a small volume of an organic solvent, such as acetonitrile or hexane. nih.gov This process effectively isolates and concentrates the analytes. Studies have shown that SPE can provide high recovery rates (e.g., 97-100%) for various phthalates in water and beverage samples. mdpi.com Automated SPE systems can further enhance reproducibility and sample throughput. gcms.cz

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a classic and robust method for extracting phthalates from various sample types, including liquids and solids. plos.orgeuropa.eu The principle involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. europa.eu

For aqueous samples like beverages or water, a nonpolar organic solvent such as n-hexane, dichloromethane, or 1,1,2-trichlorotrifluoroethane (B165192) is added and vigorously mixed with the sample. plos.orgmdpi.comthermofisher.com The phthalates, being more soluble in the organic phase, transfer from the aqueous sample into the solvent. After separation of the two layers, the organic extract containing the analytes is collected. plos.orgmdpi.com This process may be repeated to improve extraction efficiency. plos.org The final extract is often concentrated by evaporation before analysis. nih.gov LLE has been successfully optimized and applied to determine phthalates in alcoholic beverages and soft drinks, demonstrating good recovery and linearity. plos.orgthermofisher.com For solid samples, extraction is often performed with solvents like acetonitrile or dichloromethane, sometimes assisted by ultrasonication. europa.eu

Strategies for Minimizing Analytical Contamination from Ubiquitous Sources

The analysis of phthalates, including n-Heptyl 2-Heptyl Phthalate, is significantly complicated by their ubiquitous presence in the environment and laboratory settings. epa.govmdpi.comijc.org These compounds can be found in a wide array of common laboratory materials, leading to a high risk of sample contamination and the generation of false positives or elevated baseline readings in chromatograms. epa.govmdpi.comcannabissciencetech.com This phenomenon, often referred to as the "phthalate blank problem," necessitates the implementation of rigorous strategies to minimize contamination from these pervasive sources. researchgate.net

A primary source of contamination is the laboratory environment itself. Phthalates can be present in indoor air and dust, originating from materials such as PVC flooring, cable ducts, paints, and coatings. europa.eupanda.org To mitigate this, specialized laboratory designs that avoid PVC materials are recommended. europa.eu Appropriate ventilation can also help reduce the concentration of airborne phthalate particles. europa.eu Furthermore, laboratory personnel can be a source of contamination through the use of personal care products like cosmetics and perfumes, which may contain phthalates. cannabissciencetech.comsigmaaldrich.com Limiting the use of such products and wearing dedicated laboratory coats can help reduce this risk. cannabissciencetech.com

Solvents, reagents, and even high-purity water can introduce phthalate contamination into an analytical workflow. cannabissciencetech.comresearchgate.net It is crucial to use high-purity, HPLC-grade water and to test all solvents and reagents for contamination before use. cannabissciencetech.comresearchgate.net Some protocols recommend redistilling solvents to ensure their purity. researchgate.net

Glassware and sample processing hardware are also significant potential sources of contamination. epa.gov All glassware should be meticulously cleaned, for example, by washing with acetone (B3395972) and rinsing with dichloromethane, followed by overnight drying at high temperatures (e.g., 120°C). researchgate.net Automated washing systems have been shown to significantly reduce contamination compared to manual cleaning. cannabissciencetech.com The use of plastic materials, especially soft PVC items like vinyl gloves and tubing, should be strictly avoided in the laboratory. researchgate.netbio-conferences.org Samples should be stored in glass vials with phthalate-free caps (B75204) and may be wrapped in aluminum foil to prevent contamination from packaging materials like recycled paper and cardboard. europa.euresearchgate.net

A summary of strategies to minimize phthalate contamination is presented in Table 1.

| Source Category | Specific Source | Mitigation Strategy | Reference(s) |

| Laboratory Environment | Indoor Air & Dust | Use of specialized laboratories without PVC flooring or construction materials; ensure proper ventilation. | europa.eu |

| Laboratory Personnel | Limit use of personal care products (cosmetics, perfumes); wear dedicated lab coats. | cannabissciencetech.com | |

| Reagents & Solvents | Water | Use high-purity water (e.g., ASTM Type I or HPLC grade). | cannabissciencetech.comresearchgate.net |

| Solvents (e.g., acetone, hexane) | Test for contamination before use; redistill solvents if necessary. | europa.euresearchgate.net | |

| Apparatus & Materials | Glassware | Thoroughly clean with appropriate solvents (e.g., acetone, dichloromethane) and heat-treat. | researchgate.net |

| Plastics | Strictly avoid soft PVC materials (e.g., vinyl gloves, tubing); use glass or other inert materials. | researchgate.netbio-conferences.org | |

| Sample Containers | Use glass vials with phthalate-free caps; wrap samples in aluminum foil for storage. | europa.euresearchgate.net | |

| Syringe Filters | Pre-rinse filters with solvent or sample before collecting the filtrate for analysis. | sigmaaldrich.com |

By systematically addressing these potential sources, the integrity of the analytical blank can be maintained, which is essential for the accurate quantification of trace levels of phthalates in environmental samples. researchgate.net

Method Validation Parameters and Quality Control in Environmental Analytical Chemistry

The validation of analytical methods is a critical requirement in environmental chemistry to ensure that the data generated are reliable, reproducible, and fit for purpose. bioflux.com.ro For the quantitative analysis of phthalates, including n-Heptyl 2-Heptyl Phthalate, from environmental matrices, methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed, and their performance must be rigorously validated. mdpi.combioflux.com.rojst.go.jp Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). bioflux.com.rocornerstoneanalytical.com

Linearity is established by analyzing a series of calibration standards over a defined concentration range. epa.gov The method is considered linear if the correlation coefficient (R²) of the calibration curve is typically ≥ 0.99. bioflux.com.romdpi.com For example, in one study, a method for phthalate analysis in water proved to be linear over a concentration range of 0.18 to 0.90 µg/L. bioflux.com.ro

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) and reproducibility (inter-laboratory precision) are two common measures. bioflux.com.rojst.go.jp For instance, an interlaboratory validation study for phthalate analysis in indoor air reported reproducibility relative standard deviations (RSDᵣ) ranging from 5.1% to 13.1%. jst.go.jp

Accuracy is the closeness of the mean of a set of results to the actual or accepted true value. It is often evaluated through recovery studies by analyzing spiked samples. bioflux.com.rojst.go.jp Satisfactory recoveries for many environmental methods are often in the range of 80–120%. nih.gov

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. jst.go.jpLimit of Quantitation (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. cornerstoneanalytical.com The LOD can be defined, for example, as the analyte amount that yields a signal-to-noise ratio of 3 or 5, while the LOQ is often set at a higher threshold. jst.go.jpmdpi.com

A formal Quality Control (QC) program is essential for the ongoing verification of analytical performance. epa.gov This includes the regular analysis of laboratory reagent blanks to demonstrate that the analytical system is free from contamination. epa.gov QC check samples, often obtained from an external source, should be analyzed to document data quality. epa.gov The response for calibration standards must be verified on each working day, and if it varies by more than a set percentage (e.g., ±15%), a new calibration curve must be prepared. epa.gov

Table 2 provides examples of method validation parameters reported in the literature for the analysis of various phthalates.

| Parameter | Analyte(s) | Matrix | Method | Reported Value | Reference(s) |

| Linearity (R²) | DMP, DEP, DBP, DEHP | Leachate | LC-GC-MS | > 0.99 (except DEHP, 0.94) | mdpi.com |

| Linearity (Range) | Four Phthalates | Water | GC-MS | 0.18 - 0.90 µg/L | bioflux.com.ro |

| Reproducibility (RSDᵣ) | DBP, DEHP | Indoor Air | GC-MS | 5.1% - 13.1% | jst.go.jp |

| Recovery | 121 Environmental Chemicals | Urine | LC-MS/MS | 80% - 120% for >95% of analytes | nih.gov |

| LOD | DMP, DEP, DBP, DEHP | Leachate | LC-GC-MS | 0.1 µg/L (DEHP) to 1.4 µg/L (DMP) | mdpi.com |

These validation and quality control procedures ensure that analytical methods for monitoring compounds like n-Heptyl 2-Heptyl Phthalate produce scientifically sound and defensible results. epa.govbioflux.com.ro

Environmental Occurrence, Distribution, and Transport Dynamics of Heptyl Phthalates

Global Distribution and Regional Concentrations in Aquatic Systems

Phthalate (B1215562) esters are widespread organic pollutants in aquatic environments due to their extensive use and continuous release from industrial and domestic sources. frontiersin.orgwitpress.com While specific global distribution data for n-Heptyl 2-Heptyl Phthalate is less common than for more prevalent phthalates like DEHP, studies on phthalates as a class indicate their ubiquitous presence in surface waters and sediments. frontiersin.orgepa.gov

Phthalates enter aquatic systems through industrial wastewater discharges, domestic sewage, surface runoff from urban and agricultural areas, and atmospheric deposition. witpress.comnih.gov Once in the water, their fate is influenced by factors like water solubility and their tendency to adsorb to particulate matter. Higher molecular weight phthalates, such as diheptyl phthalate, are expected to partition from water to organic matter in sediments. nih.gov

For instance, studies in various global regions have detected a range of phthalates in aquatic environments. In the Pearl River Delta, China, total concentrations of six priority phthalates ranged from 0.35 to 20.70 μg/L in surface water and 0.88 to 5.69 μg/g dry weight in sediments. researchgate.net In the Middle-Lower Hanjiang River, China, total concentrations of six phthalates were found to be between 592 and 2.75 × 10^3 ng/L in surface water and 1.12 × 10^3 to 6.61 × 10^3 ng/g in sediments. mdpi.com A study in False Creek Harbour, Canada, detected diheptyl phthalate (DIHepP) at concentrations ranging from 2.91 to 153 ng/L, with an average of 21.1 ng/L. canada.ca

Table 1: Reported Concentrations of Phthalates in Aquatic Systems

| Location | Matrix | Phthalate(s) | Concentration Range |

|---|---|---|---|

| Pearl River Delta, China | Surface Water | Σ6PAEs¹ | 0.35 - 20.70 µg/L researchgate.net |

| Pearl River Delta, China | Sediments | Σ6PAEs¹ | 0.88 - 5.69 µg/g dw researchgate.net |

| Middle-Lower Hanjiang River, China | Surface Water | Σ6PAEs² | 592 - 2,750 ng/L mdpi.com |

| Middle-Lower Hanjiang River, China | Sediments | Σ6PAEs² | 1,120 - 6,610 ng/g dw mdpi.com |

| False Creek Harbour, Canada | Water | Diheptyl phthalate (DIHepP) | 2.91 - 153 ng/L canada.ca |

¹Σ6PAEs include DMP, DEP, DBP, BBP, DEHP, and DNOP. ²Σ6PAEs include DMP, DEP, DBP, BBP, DEHP, and DNOP.

Occurrence in Terrestrial Compartments

The terrestrial environment, including soils and sludges, serves as a significant sink for phthalates. epa.gov The application of sewage sludge as a fertilizer, landfill leachate, and atmospheric deposition are primary pathways for the contamination of soils with these compounds. core.ac.ukmdpi.com

Due to its high octanol-water partition coefficient (log Kow), diheptyl phthalate is expected to have low mobility in soil and strongly adsorb to soil organic matter. nih.gov This sorption behavior means that it is likely to accumulate in soils and sludges. epa.gov

Studies have shown the presence of various phthalates in terrestrial environments. For example, in agricultural soils in South China, the total concentration of 15 different phthalates ranged from 0.445 to 4.437 mg/kg. mdpi.com In Morocco, di-ethyl-hexyl phthalate (DEHP) was found at concentrations of about 6.26 mg/kg dry weight in activated sludge and 28.67 mg/kg dry weight in lagooning sludge. core.ac.uk While specific data for n-Heptyl 2-Heptyl Phthalate is limited, the behavior of similar long-chain phthalates suggests its potential for accumulation in these matrices. The biodegradation of higher molecular weight phthalates like di-n-octyl phthalate in sludge can be slow, leading to their persistence. core.ac.uk

Table 2: Phthalate Concentrations in Terrestrial Compartments

| Location | Matrix | Phthalate(s) | Concentration Range (mg/kg, dry weight) |

|---|---|---|---|

| South China | Agricultural Soil | Σ15 PAEs | 0.445 - 4.437 mdpi.com |

| Morocco | Activated Sludge | DEHP | ~6.26 core.ac.uk |

| Morocco | Lagooning Sludge | DEHP | ~28.67 core.ac.uk |

Atmospheric Presence, Gaseous-Particulate Partitioning, and Long-Range Transport Potential

Phthalates are considered semi-volatile organic compounds (SVOCs) and can exist in the atmosphere in both gaseous and particulate phases. giftfreie-stadt.deresearchgate.net The partitioning between these two phases is a critical factor in their atmospheric transport and fate. giftfreie-stadt.deresearchgate.net Higher molecular weight phthalates, which have lower vapor pressures, tend to be more associated with the particulate phase. researchgate.net

An estimated vapor pressure of 2.1 x 10⁻⁶ mm Hg at 25°C for diheptyl phthalate suggests it will be present in both vapor and particulate forms in the atmosphere. nih.gov The vapor-phase component is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated half-life of about 22 hours. nih.gov The particulate-phase component can be removed from the atmosphere through wet or dry deposition. nih.gov

The potential for long-range transport of phthalates is a subject of ongoing research. While some studies suggest that the rapid degradation of certain phthalates in the atmosphere limits their long-range transport potential, others indicate that atmospheric transport and deposition can be a significant pathway for their occurrence in remote regions like the Arctic. industrialchemicals.gov.auresearchgate.net The association with particulate matter can facilitate this transport. epa.gov However, for di-n-heptyl phthalate specifically, the expected rapid degradation in the troposphere suggests a low potential for long-range atmospheric transport. industrialchemicals.gov.au

The partitioning behavior is influenced by environmental factors such as temperature and humidity. researchgate.netnih.gov Higher temperatures can lead to increased emissions of phthalates from sources and consequently higher concentrations in both the gas and particle phases. researchgate.netnih.gov

Bioaccumulation and Bioconcentration Mechanisms in Non-Human Biota

The potential for phthalates to bioaccumulate in organisms is a key aspect of their environmental risk. mst.dk Bioaccumulation refers to the uptake of a chemical from all sources (water, food, sediment), while bioconcentration is the uptake from water alone. The octanol-water partition coefficient (log Kow) is often used as an indicator of bioaccumulation potential. mst.dk

For diheptyl phthalate, reported bioconcentration factor (BCF) values ranging from 0.9 to 16.7 suggest a low potential for bioconcentration in aquatic organisms. nih.gov However, the bioaccumulation potential of phthalates is complex and influenced by the organism's ability to metabolize these compounds. mst.dk Generally, the metabolic capability increases with the trophic level, with fish being more efficient at metabolizing phthalates than invertebrates. mst.dk

Despite a generally low bioconcentration potential, the presence of diheptyl phthalate (DIHepP) has been confirmed in various aquatic species, indicating its bioavailability. canada.ca Exposure for organisms is expected to occur primarily through their diet due to the high partition coefficients and low water solubility of medium-chain phthalates. canada.ca

Phthalates can also be taken up by plants. Studies have shown that plants can absorb phthalates from contaminated soil and air. mdpi.comacs.org For example, a study on vegetables grown in greenhouses with PVC films containing DEHP showed significant uptake of this phthalate by the plants. acs.org The bioaccumulation of phthalates in plants can be a pathway for their entry into the food chain. mdpi.com Research on the seagrass Posidonia oceanica has also indicated its potential to act as an adsorbent for emerging chemicals like phthalates in marine ecosystems. ifremer.fr

Contributions from Anthropogenic Sources

The primary anthropogenic source of n-Heptyl 2-Heptyl Phthalate and other phthalates is their use as plasticizers, particularly in polyvinyl chloride (PVC) products. nih.govindustrialchemicals.gov.au Phthalates are not chemically bound to the polymer matrix, allowing them to leach, migrate, or evaporate into the environment over time. apecwater.commdpi.com

Major release pathways into the environment include:

Industrial Discharges: Wastewater from factories that produce or use phthalates can be a significant source of contamination in aquatic systems. witpress.comnih.gov

Consumer Product Use and Disposal: A wide array of consumer goods contain phthalates, including building materials, flooring, adhesives, and coatings. naturesgardencandles.comatamankimya.com The everyday use and eventual disposal of these products contribute to the widespread environmental presence of phthalates.

Landfills and Waste Management: Leachate from landfills containing plastic waste is a known source of phthalate contamination in groundwater and surrounding environments. nih.gov

Sewage and Sludge: Domestic wastewater carries phthalates from personal care products and household items to wastewater treatment plants. While treatment processes can remove a portion of these chemicals, residues in treated effluent and sludge can still be released into the environment. core.ac.ukindustrialchemicals.gov.au The application of sludge to agricultural land can then transfer these contaminants to the soil. mdpi.com

Environmental Fate and Biogeochemical Transformation Processes of N Heptyl 2 Heptyl Phthalate

Microbial Biodegradation Pathways and Kinetics

Microbial degradation is considered the most significant and effective process for the elimination of PAEs from the environment. nih.govresearchgate.net Numerous microorganisms have demonstrated the ability to utilize phthalates as a source of carbon and energy, breaking them down into less complex and often less toxic compounds. nih.govd-nb.info The biodegradation process typically begins with the hydrolysis of the ester bonds, a critical first step in the mineralization of the phthalate (B1215562) molecule. d-nb.infomdpi.com

Phthalate esters undergo biodegradation under both aerobic and anaerobic conditions in various environmental matrices, including soil, sediment, and water. d-nb.inforesearchgate.net

Aerobic Degradation: In the presence of oxygen, microbial degradation of PAEs is generally more rapid and complete. researchgate.net The initial step in the aerobic pathway for most PAEs is the hydrolysis of the two ester linkages by microbial esterases or lipases. d-nb.infomdpi.com This process cleaves the side chains from the aromatic ring, yielding phthalic acid and the corresponding alcohol (in this case, heptanol). d-nb.infomdpi.com The resulting phthalic acid is then typically converted to protocatechuate through the action of dioxygenases, which subsequently enters central metabolic pathways via ring cleavage. nih.govd-nb.infonih.gov Studies on various phthalates have shown that aerobic conditions in soil can lead to over 90% degradation, whereas degradation is significantly slower under flooded, anaerobic conditions. researchgate.net

Anaerobic Degradation: Under anoxic or anaerobic conditions, such as those found in deeper sediments and some groundwater, the biodegradation of phthalates still occurs, though often at a slower rate compared to aerobic environments. researchgate.netkaydiandesign.comnih.gov The anaerobic degradation pathway also begins with hydrolysis to phthalic acid. researchgate.net However, the subsequent breakdown of the phthalic acid ring proceeds differently without oxygen. It involves an initial activation to a coenzyme A (CoA) thioester, followed by decarboxylation to benzoyl-CoA, a central intermediate in the anaerobic metabolism of many aromatic compounds. researchgate.netresearchgate.net Research on various PAEs in river sediments has determined anaerobic degradation half-lives ranging from approximately 9 to 26 days under optimal conditions. nih.gov The degradation of higher molecular weight phthalates, such as di-(2-ethylhexyl) phthalate (DEHP), has been observed under methanogenic conditions, though at a much slower rate than shorter-chain phthalates. kaydiandesign.com

A diverse array of microorganisms capable of degrading phthalates has been isolated from various contaminated environments. nih.gov These bacteria possess the necessary enzymatic machinery to break down the complex structure of PAEs. d-nb.infomdpi.com

Rhodococcus sp.: Species within the genus Rhodococcus are well-known for their broad catabolic capabilities, including the degradation of aromatic compounds like phthalates. nih.govresearchgate.net For instance, Rhodococcus ruber YC-YT1, isolated from marine plastic debris, demonstrated the ability to completely degrade 100 mg/L of DEHP within three days and could metabolize a wide range of other PAEs. researchgate.netnih.gov The degradation pathway in Rhodococcus typically involves the hydrolysis of the ester to phthalic acid, which is then further catabolized. researchgate.netnih.gov

Microbacterium sp.: Strains of Microbacterium have also been identified as effective degraders of PAEs in soil environments. researchgate.net These bacteria contribute to the natural attenuation of phthalate pollution through their metabolic activities.

Gordonia sp.: The genus Gordonia includes several species with a high efficiency for degrading PAEs, including those with longer alkyl chains. mdpi.comnih.govtandfonline.com Gordonia sp. GZ-YC7 has shown a strong tolerance to high concentrations of DEHP (up to 4000 mg/L) and high degradation efficiency at lower concentrations. mdpi.com Some Gordonia species work in metabolic cooperation with other bacteria; for example, Gordonia sp. can convert a di-n-octyl phthalate into phthalic acid, which is then degraded by an Arthrobacter sp. d-nb.info This highlights the importance of microbial consortia in the complete mineralization of phthalates.

Other notable genera involved in phthalate degradation include Pseudomonas, Sphingomonas, Comamonas, and Bacillus. nih.govmdpi.com

The biodegradation of n-Heptyl 2-Heptyl Phthalate is expected to follow a stepwise pathway common to other dialkyl phthalates, involving the formation of specific intermediates before complete mineralization. nih.govmdpi.com

Monoesters: The primary step in the degradation pathway is the enzymatic hydrolysis of one of the ester bonds, resulting in the formation of a monoester, mono-heptyl phthalate, and a heptanol (B41253) molecule. researchgate.netnih.govmdpi.com This initial cleavage is often the rate-limiting step for higher molecular weight phthalates. d-nb.info

Phthalic Acid: The monoester intermediate undergoes a second hydrolysis, cleaving the remaining ester bond to release another molecule of heptanol and forming phthalic acid (PA). researchgate.netnih.govmdpi.com Phthalic acid is a key and common intermediate in the degradation of almost all phthalate esters. nih.gov Its accumulation can sometimes lower the pH of the medium, potentially inhibiting further microbial activity if not efficiently metabolized. ijcmas.com

Further Degradation Products: Following the formation of phthalic acid, the aromatic ring is opened. Under aerobic conditions, this leads to intermediates such as protocatechuic acid, which is then funneled into the Krebs cycle. researchgate.net In studies of similar phthalates like DEHP, further metabolites such as benzoic acid have also been detected. mdpi.com For branched-chain phthalates like di-(2-propylheptyl) phthalate (DPHP), metabolism involves not only hydrolysis but also oxidation of the alkyl side chains, leading to a variety of oxidized monoester metabolites. nih.govnih.gov

A general proposed degradation pathway is as follows: n-Heptyl 2-Heptyl Phthalate → Mono-heptyl Phthalate → Phthalic Acid → Protocatechuic Acid → Central Metabolism (e.g., Krebs Cycle)

The rate and extent of n-Heptyl 2-Heptyl Phthalate biodegradation are significantly influenced by various environmental factors that affect microbial growth and enzyme activity. nih.gov

Temperature: Temperature plays a critical role, with optimal degradation rates typically occurring within the mesophilic range. For many phthalate-degrading bacteria, such as Rhodococcus ruber and Gordonia sp., the optimal temperature is around 30°C. nih.govnih.gov Degradation efficiency decreases significantly at lower temperatures (e.g., below 20°C). nih.govnih.gov

pH: The pH of the soil or water environment is another crucial factor. Most known phthalate-degrading microorganisms exhibit optimal activity at a neutral pH, typically between 6.0 and 8.0. nih.govnih.gov Highly acidic or alkaline conditions can inhibit microbial growth and the function of the esterase and dioxygenase enzymes responsible for degradation. nih.govijcmas.com For instance, Rhodococcus ruber YC-YT1 shows high degradation efficiency in a pH range of 5.0 to 10.0, with the optimum at pH 7.0. nih.gov

Salinity: Salinity can impact microbial communities and their metabolic activities. However, some specialized bacteria isolated from marine or saline environments show remarkable tolerance. Rhodococcus ruber YC-YT1, isolated from marine debris, can tolerate and degrade DEHP in salt concentrations ranging from 0% to 12%. nih.gov

Nutrient Availability: The presence of other carbon and nitrogen sources can influence biodegradation. While phthalates can serve as the sole source of carbon for many microbes, the presence of additional nutrients or co-substrates can sometimes enhance degradation rates. nih.govepa.gov For example, the degradation of some plasticizers by Rhodococcus rhodochrous required the presence of a co-substrate like hexadecane. epa.gov Conversely, the presence of easily metabolizable organic acids like acetate (B1210297) can sometimes inhibit PAE degradation. nih.gov

| Factor | Optimal Range/Condition | Effect Outside Optimum | Source |

|---|---|---|---|

| Temperature | 30-34°C | Reduced degradation efficiency at lower (≤20°C) or higher temperatures. | nih.govnih.gov |

| pH | 6.0-8.0 (Optimum ~7.0) | Inhibition of microbial growth and enzyme activity in highly acidic or alkaline conditions. | nih.govnih.gov |

| Salinity | Variable; some strains are halotolerant (e.g., 0-12% NaCl) | Can be inhibitory to non-adapted microorganisms. | nih.gov |

| Nutrient Availability | Presence of nitrogen and phosphorus is generally required. Co-substrates can sometimes enhance degradation. | Nutrient limitation can slow down microbial activity. Presence of some organic acids may be inhibitory. | nih.govepa.gov |

Abiotic Degradation Mechanisms in Natural Systems

While microbial activity is the primary driver of phthalate degradation, abiotic processes can also contribute to their transformation in the environment, although generally at a much slower rate. researchgate.net

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. For phthalates, this process can occur in the atmosphere or in the surface layers of water bodies where sunlight can penetrate. nih.govnih.gov In natural environments like soil and deep water, however, light intensity is too low for significant photodegradation to occur. mst.dk

Hydrolytic Stability in Aqueous Media

The abiotic degradation of n-heptyl 2-heptyl phthalate in aquatic environments is significantly influenced by hydrolysis, a chemical process where the compound reacts with water. The rate of this reaction is highly dependent on the pH of the surrounding medium.

Research findings indicate that the hydrolysis of phthalate esters is generally slow under neutral environmental conditions (pH 7) but accelerates in either acidic or, more significantly, alkaline (basic) conditions. researchgate.net For n-heptyl 2-heptyl phthalate, a base-catalyzed second-order hydrolysis rate constant has been estimated at 6.4 x 10⁻² L/mole-sec. nih.gov This rate translates to substantial differences in the compound's persistence at varying pH levels. At a neutral pH of 7, the estimated hydrolytic half-life is approximately 3.4 years. nih.gov However, under mildly alkaline conditions of pH 8, this half-life decreases significantly to 130 days. nih.gov This demonstrates that the compound is considerably more stable in neutral waters compared to alkaline waters. In contrast, acid-catalyzed hydrolysis occurs at a rate estimated to be four orders of magnitude slower than hydrolysis under alkaline conditions. researchgate.net

Table 1: Estimated Hydrolytic Half-Life of n-Heptyl 2-Heptyl Phthalate

| pH | Estimated Half-Life |

|---|---|

| 7 | 3.4 years |

| 8 | 130 days |

Data sourced from structure estimation methods. nih.gov

Sorption and Desorption Dynamics in Environmental Matrices

The movement and distribution of n-heptyl 2-heptyl phthalate in the environment are largely controlled by its tendency to sorb (adhere) to soil and sediment particles. This behavior is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Using structure estimation methods, the Koc for n-heptyl 2-heptyl phthalate is estimated to be 5.7 x 10⁴ L/kg. nih.gov According to classification schemes, a Koc value of this magnitude suggests that the compound is expected to be immobile in soil. nih.gov Its strong affinity for organic matter in soil and sediment means it will bind tightly to these matrices, limiting its transport through the soil column and its availability in the aqueous phase. canada.ca This is further supported by a study on a similar phthalate mixture, di(heptyl,nonyl,undecyl) phthalate, which showed that approximately 80% of the substance partitioned to the sediment in sterile microcosms containing lake water and sediment. nih.gov This strong sorption tendency indicates that sediments and soils are likely to be significant sinks for this compound in the environment. iwaponline.com

Volatilization and Atmospheric Removal Processes

Volatilization from water surfaces and subsequent atmospheric degradation are important fate processes for n-heptyl 2-heptyl phthalate. The potential for a chemical to volatilize from water is indicated by its Henry's Law constant.

The estimated Henry's Law constant for n-heptyl 2-heptyl phthalate is 3.5 x 10⁻⁶ atm-m³/mole. nih.gov This value suggests that volatilization from water surfaces is an expected and important environmental fate process. nih.gov Once in the atmosphere, an estimated vapor pressure of 2.1 x 10⁻⁶ mm Hg at 25°C indicates the compound will exist in both the vapor and particulate phases. nih.gov

The removal of vapor-phase n-heptyl 2-heptyl phthalate from the atmosphere is primarily driven by reaction with photochemically-produced hydroxyl radicals. The rate constant for this reaction is estimated to be 1.8 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of about 22 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov Additionally, n-heptyl 2-heptyl phthalate contains structural components (chromophores) that can absorb light at wavelengths greater than 290 nm, which suggests it may also be susceptible to direct degradation by sunlight (direct photolysis). nih.gov Particulate-phase compound will be removed from the atmosphere through wet or dry deposition. nih.gov

Table 2: Atmospheric Fate Properties of n-Heptyl 2-Heptyl Phthalate

| Property | Estimated Value | Significance |

|---|---|---|

| Henry's Law Constant | 3.5 x 10⁻⁶ atm-m³/mole | Indicates volatilization from water is an important process. nih.gov |

Comprehensive Environmental Fate Modeling and Persistence Assessment

Environmental fate models use a compound's physicochemical properties to predict its distribution and persistence across different environmental compartments such as air, water, soil, and sediment.

For n-heptyl 2-heptyl phthalate, its key properties—high Koc value, low water solubility, and a Henry's Law constant that allows for volatilization—provide the inputs for such models. nih.gov Based on these characteristics, models would predict that if released to soil, the compound would be largely immobile, with minimal leaching into groundwater. nih.gov If released into water, a significant portion would partition to sediment due to its high sorption affinity. nih.govcanada.ca Volatilization from water surfaces would also be a notable transport pathway to the atmosphere. nih.gov

Ecological Interactions and Non Human Organismal Responses to Heptyl Phthalates

Effects on Aquatic Ecosystem Components and Model Organisms

Phthalates are frequently detected in aquatic ecosystems, including surface waters and sediments, where they can become bioavailable to a wide range of organisms. frontiersin.orgnih.gov Their introduction into these environments poses a significant toxicological challenge to aquatic life. frontiersin.org Due to their chemical properties, such as high octanol-water partition coefficients (log Kow), many phthalates have a tendency to sorb to organic matter and can be ingested by aquatic organisms, facilitating their entry into the food chain. frontiersin.org

Aquatic invertebrates are crucial components of freshwater food webs, and species like Daphnia magna serve as key model organisms in ecotoxicological studies. Research has shown that various phthalate (B1215562) esters can induce a range of effects in these organisms. For instance, chronic exposure to phthalates such as diethylhexyl phthalate (DEHP), diethyl phthalate (DEP), and dibutyl phthalate (DBP) has been shown to reduce body length in D. magna after 14 days. nih.gov Furthermore, these compounds can lead to enhanced fat accumulation, suggesting a disruption of fat metabolism pathways. nih.gov

Acute toxicity studies provide data on the lethal concentrations of these chemicals. While specific data for n-heptyl 2-heptyl phthalate is limited, studies on similar compounds illustrate the potential toxicity. For example, the 48-hour median lethal concentration (LC50) for DBP in Daphnia magna neonates is reported as 2.83 mg/L, while for adults it is 4.31 mg/L. semanticscholar.orgresearchgate.net In contrast, DEHP is significantly more toxic, with a 48-hour LC50 of 0.003 mg/L, and DEP is less toxic with a 48-hour LC50 of 90.0 mg/L for D. magna. semanticscholar.org Some studies indicate that continuous exposure to high concentrations of certain phthalates could potentially lead to the extinction of microcrustacean populations. researchgate.net

| Phthalate Ester | Organism | Exposure Time | Toxicity Value (LC50/EC50) |

|---|---|---|---|

| Dibutyl Phthalate (DBP) | Daphnia magna (neonate) | 48 hours | 2.83 mg/L |

| Dibutyl Phthalate (DBP) | Daphnia magna (adult) | 48 hours | 4.31 mg/L |

| Diethylhexyl Phthalate (DEHP) | Daphnia magna | 48 hours | 0.003 mg/L |

| Diethyl Phthalate (DEP) | Daphnia magna | 48 hours | 90.0 mg/L |

Phthalate exposure can elicit a spectrum of toxic effects in both fish and algae, the primary producers of aquatic ecosystems. researchgate.net In fish, phthalates like DEHP, DBP, and dimethyl phthalate (DMP) have been shown to accumulate preferentially in the brain, followed by the liver, gut, and muscle. nih.gov This accumulation can lead to anxiety-like behaviors, such as increased thigmotaxis (the tendency to stay close to physical boundaries), as well as oxidative damage and inflammatory responses in the brain and gut. nih.gov

Algae also exhibit sensitivity to phthalate exposure. Studies have demonstrated that DBP can inhibit the growth of freshwater algae such as Scenedesmus obliquus and Chlorella pyrenoidosa. epa.gov The 96-hour median effective concentration (EC50) for growth inhibition was 15.3 mg/L for S. obliquus and 3.14 mg/L for C. pyrenoidosa, indicating that the latter is more sensitive. epa.gov The mechanism for this toxicity is linked to oxidative stress, evidenced by increased production of intracellular reactive oxygen species and lipid peroxidation. epa.gov However, some algal species have also demonstrated the ability to degrade phthalates. frontiersin.org

The potential for phthalates to bioaccumulate and transfer through aquatic food webs is a significant ecological concern. Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. researchgate.net The tendency of a phthalate to bioaccumulate is related to its octanol-water partition coefficient (Kow); higher Kow values suggest increased hydrophobicity and a greater potential to accumulate in the fatty tissues of organisms. frontiersin.org

Empirical and modeled data suggest that medium-chain phthalates, a group that includes diheptyl phthalate, have a low to moderate potential for bioaccumulation and biomagnification. canada.ca However, the detection of compounds like diheptyl phthalate in various aquatic species confirms their bioavailability. canada.ca Studies on food chains, such as an algae-crustacean-fish pathway, have shown that phthalates like DEHP can be transferred between trophic levels. nih.gov While DEHP did not show biomagnification in this particular study, its transfer still resulted in antioxidant responses and histopathological damage in the fish at the higher trophic level. nih.gov The bioaccumulation patterns of phthalates can be complex; low-molecular-weight phthalates can have higher-than-expected bioaccumulation factors (BAFs), while high-molecular-weight phthalates like DEHP may have lower BAFs, potentially due to trophic dilution. nih.gov

Impacts on Terrestrial Flora and Soil Microbial Communities

Phthalates contaminate terrestrial ecosystems through various means, including the application of sewage sludge to agricultural land and the degradation of plastic waste. researchgate.net Once in the soil, these compounds can affect both plant life and the intricate microbial communities essential for soil health.

Studies on the effects of phthalates on soil microorganisms have yielded varied results depending on the specific compound and its concentration. For example, at concentrations typical of non-industrial environments (0.1 mg/g), DEHP and DEP showed no significant impact on the structural or functional diversity of the microbial community. researchgate.netosti.gov However, at higher concentrations, such as those that might occur in a spill, DEP was found to reduce the numbers of total culturable bacteria and pseudomonads, potentially by disrupting cell membrane fluidity. researchgate.netresearchgate.net Conversely, even at high concentrations (100 mg/g), DEHP had no observable effect on the microbial community. researchgate.netresearchgate.net Phthalate degradation in soil is influenced by factors like soil pH, with neutral soils often showing the highest degradation rates. researchgate.net The degradation process can also lead to the formation of metabolites, such as mono(2-ethylhexyl) phthalate (MEHP) from DEHP, which can accumulate and impact soil bacteria. researchgate.netepa.gov Some research indicates that certain phthalic acid esters can decrease microbial metabolic activity by reducing soil basal respiration and catalase activity. researchgate.net

Mechanistic Insights into Ecological Responses (e.g., enzyme interactions, metabolic pathways in non-human species)

The toxic effects of phthalates in non-human organisms are underpinned by a variety of molecular mechanisms. A common mechanism is the induction of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them. mdpi.com In Daphnia magna, exposure to DBP led to increased levels of hydrogen peroxide and malondialdehyde (a marker of lipid peroxidation), alongside a decrease in total antioxidant capacity. semanticscholar.orgresearchgate.net Activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase were also altered. semanticscholar.orgresearchgate.net

In vertebrates, particularly rodents, a key mechanism of action for many phthalates, including DEHP, is the activation of the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov This nuclear receptor is involved in regulating lipid metabolism. nih.gov Activation of PPARα leads to peroxisome proliferation—an increase in the size and number of peroxisomes in liver cells—and a subsequent elevation in fatty acid metabolism. nih.govresearchgate.net This pathway is considered a major contributor to the hepatocarcinogenic effects observed in rodents following prolonged exposure to these compounds. nih.gov Phthalates are rapidly metabolized in the body; for instance, DEHP is hydrolyzed to its primary active metabolite, MEHP, which is often more toxic than the parent compound. researchgate.net

Comparative Ecological Evaluation of n-Heptyl 2-Heptyl Phthalate with Other Phthalate Esters

The ecological risks posed by phthalates vary significantly depending on their chemical structure, particularly the length of their alkyl side chains. Generally, the toxicity of lower-molecular-weight phthalates in some aquatic organisms has been positively correlated with their hydrophobicity (Kow), suggesting non-polar narcosis as a mode of action. nih.gov

Di(2-propylheptyl) phthalate (DPHP), a high-molecular-weight phthalate, has been compared to the lower-molecular-weight DEHP. In long-term life cycle tests with Daphnia magna, DPHP appeared to be more hazardous than DEHP, causing higher mortality. mdpi.com This highlights that newer, alternative plasticizers may not necessarily be safer from an ecological perspective. mdpi.com

Medium-chain phthalates, the group to which diheptyl phthalate belongs, are considered to have moderate to high hazard potential in standard laboratory tests. canada.ca The ecological risk assessment of various phthalates has indicated that compounds like DBP, diisobutyl phthalate (DIBP), and DEHP can pose a moderate or high risk to algae, crustaceans, and fish. researchgate.net The structural differences between isomers can also lead to different toxicological profiles. researchgate.net For example, DEHP exhibits clear reproductive toxicity, while its positional isomers may not. researchgate.net This underscores the importance of evaluating individual phthalate esters rather than treating them as a homogenous group.

Computational and Theoretical Approaches in Phthalate Environmental Chemistry

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity (e.g., toxicity, biodegradability) of a chemical compound based on its molecular structure. researchgate.net These models are founded on the principle that the structure of a chemical dictates its properties and, consequently, its environmental behavior. researchgate.net For phthalate (B1215562) esters, including n-Heptyl 2-Heptyl Phthalate, QSAR modeling has been employed to forecast their environmental fate. canada.ca

The United States Environmental Protection Agency (EPA) utilizes QSAR to assess untested members of the alkyl phthalate ester chemical class, leveraging data from tested compounds to build predictive models. epa.gov The predictive power of these models is considered acceptable when key statistical parameters are met. nih.gov

Studies have shown that for phthalates, properties like the primary biodegradation half-life tend to increase with the length of the alkyl chain, a factor that can be incorporated into QSAR models. researchgate.net Conversely, the persistence of higher molecular weight phthalates may be offset by their increased tendency to partition to aerosols, vegetation, and soils, which reduces their potential for long-range transport. researchgate.net QSAR models for phthalate degradation in soil have identified parameters such as the highest occupied molecular orbital energy (EHOMO) and the charge on the carbonyl carbon (qC-) as significant factors in determining the degradation rate. researchgate.net Furthermore, incorporating soil properties like soil organic matter (SOM) can improve the predictive accuracy of these models. researchgate.net

Interactive Table: Key Parameters in QSAR Models for Phthalate Fate

| Parameter | Description | Relevance to n-Heptyl 2-Heptyl Phthalate |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Influences volatility and partitioning behavior. |

| Log Kow (Octanol-Water Partition Coefficient) | A measure of a chemical's hydrophobicity. | Higher values suggest greater partitioning to soil and sediment. researchgate.net |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | An estimated vapor pressure of 2.1X10-6 mm Hg at 25 °C indicates diheptyl phthalate will exist in both vapor and particulate phases. nih.gov |

| Water Solubility | The maximum amount of a chemical that will dissolve in a given amount of water. | Generally low for phthalates, affecting their distribution in aquatic environments. cpsc.gov |

| EHOMO (Highest Occupied Molecular Orbital Energy) | A quantum chemical parameter related to the electron-donating ability of a molecule. | A predominant factor in determining the degradation rate constant (logk) in soil. researchgate.net |

| qC- (Charge on Carbonyl Carbon) | A quantum chemical parameter indicating the electrophilicity of the carbonyl carbon. | A key factor influencing the degradation rate in soil environments. researchgate.net |

Molecular Dynamics and Docking Simulations for Environmental Receptor Interactions (e.g., enzyme binding in microbial degradation, non-mammalian receptors)

Molecular dynamics (MD) and docking simulations are powerful computational tools used to investigate the interactions between a chemical compound and biological macromolecules at an atomic level. These methods are crucial for understanding the mechanisms of microbial degradation and the potential for a substance to interact with receptors in non-mammalian organisms.

Molecular docking studies have been widely used to explore the binding of phthalates and their metabolites to various receptors, including microbial degrading enzymes. nih.gov The process involves predicting the preferred orientation of a ligand (in this case, n-Heptyl 2-Heptyl Phthalate) when bound to a receptor to form a stable complex. nih.gov For instance, research has shown that phthalate esters can interact with the active sites of enzymes involved in steroidogenesis, such as those in the glucocorticoid biosynthesis pathway. researchgate.net These interactions, which can include hydrogen bonds and hydrophobic interactions, are critical for understanding the potential for endocrine disruption. researchgate.net

In the context of microbial degradation, the initial step often involves the hydrolysis of the phthalate ester by an esterase enzyme. d-nb.info MD and docking simulations can elucidate the binding affinity and mechanism of action of these enzymes. For example, studies on the degradation of di(2-ethylhexyl) phthalate (DEHP) have used molecular docking to understand how its metabolites bind to the androgen receptor, revealing similarities in binding patterns with the natural ligand, testosterone. nih.gov Such simulations can identify key amino acid residues involved in the binding, providing insights into the specificity and efficiency of the degradation process. nih.gov While specific studies on n-Heptyl 2-Heptyl Phthalate are less common, the principles derived from studies on similar phthalates are applicable. The binding energy between a phthalate and a microbial enzyme can be calculated, offering a quantitative measure of the interaction strength. mdpi.com

Predictive Modeling for Degradation Pathways and Metabolite Structures

Predictive modeling plays a significant role in determining the likely degradation pathways of environmental contaminants and the structures of their resulting metabolites. For phthalates, degradation in the environment is primarily driven by microbial activity and, to a lesser extent, photodegradation. mdpi.com

The primary degradation pathway for phthalate esters typically begins with the hydrolysis of one of the ester bonds, catalyzed by microbial esterases, to form the corresponding monoalkyl phthalate and an alcohol. d-nb.info In the case of n-Heptyl 2-Heptyl Phthalate, this would lead to the formation of mono-n-heptyl phthalate and heptanol (B41253). Further degradation involves the breakdown of the remaining alkyl chain and the phthalic acid core. mdpi.com

Predictive models, often integrated with experimental data, can help to elucidate these complex pathways. For instance, studies on the degradation of DEHP have identified several oxidative metabolites, indicating that after the initial hydrolysis, further oxidation of the alkyl chain occurs. nih.gov While specific degradation pathway models for n-Heptyl 2-Heptyl Phthalate are not extensively detailed in the available literature, the general degradation patterns observed for other long-chain phthalates provide a strong basis for prediction. mdpi.commdpi.com The degradation rate of phthalates has been observed to decrease with increasing molecular weight and alkyl chain length. iyte.edu.tr

Interactive Table: Predicted Degradation Products of n-Heptyl 2-Heptyl Phthalate

| Parent Compound | Initial Degradation Product | Further Degradation Products | Degradation Process |

| n-Heptyl 2-Heptyl Phthalate | Mono-n-heptyl phthalate | Phthalic acid, Heptanol, Oxidized heptanol derivatives | Microbial hydrolysis, β-oxidation |

| Heptanol |

Q & A

Q. What analytical methods are recommended for detecting and quantifying n-Heptyl 2-Heptyl Phthalate in biological and environmental matrices?

To ensure reliable detection, researchers should adopt gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography with diode-array detection (HPLC-DAD), as these methods are validated for phthalate analysis . Key steps include:

- Sample preparation : Use solid-phase extraction (SPE) to isolate phthalates from complex matrices like urine or serum.

- Quantification : Employ isotope dilution techniques (e.g., deuterated internal standards) to correct for matrix effects and recovery variability .

- Validation : Follow ISO 10993-12 protocols for extraction polarities and include method validation parameters (e.g., limit of detection, linearity, precision) .

Q. How should experimental designs for toxicity studies of n-Heptyl 2-Heptyl Phthalate account for exposure routes and dose relevance?

Adopt the PECO (Population, Exposure, Comparator, Outcome) framework to structure studies :

- Population : Select animal models (e.g., rodents) with pharmacokinetic relevance to humans.

- Exposure : Mimic human exposure routes (oral, dermal, inhalation) and include dose ranges spanning environmental and occupational levels .

- Comparator : Use negative controls (vehicle-only) and positive controls (e.g., DEHP) to benchmark toxicity.

- Outcome : Prioritize systemic effects (hepatic, renal, endocrine) and use standardized endpoints like organ weight changes or biomarker panels (e.g., serum ALT for hepatotoxicity) .

Q. What standardized protocols exist for assessing phthalate leaching from materials containing n-Heptyl 2-Heptyl Phthalate?

Follow ISO 10993-12 extraction protocols with polar and non-polar solvents to simulate real-world leaching scenarios . For composite materials (e.g., plastics), apply safety factors (e.g., 60% of measured values) to account for inter-laboratory variability and material heterogeneity . Report results as maximum individual content and average composite content to comply with regulatory guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in epidemiological data linking n-Heptyl 2-Heptyl Phthalate to metabolic disorders?

Address heterogeneity by:

- Stratified analysis : Evaluate sex-specific differences (e.g., estrogen-mediated metabolic effects) and adjust for covariates like BMI or co-exposure to other endocrine disruptors .

- Bioinformatic integration : Combine NHANES urinary metabolite data with omics datasets (e.g., transcriptomics) to identify mechanistic pathways (e.g., PPARγ modulation) .

- Dose-response reconciliation : Use pharmacokinetic modeling to align animal study doses with human exposure levels, accounting for metabolic half-lives and bioaccumulation .

Q. What methodologies are critical for assessing cumulative risks of n-Heptyl 2-Heptyl Phthalate with other phthalates?

Implement a cumulative risk assessment framework:

- Mixture toxicity models : Apply dose-additivity or response-additivity models to evaluate synergistic effects, particularly for shared metabolic pathways (e.g., oxidative stress) .

- Biomonitoring integration : Use urinary metabolite profiles (e.g., MECPP, MEHHP) to quantify aggregate exposure and assign source contributions (e.g., consumer products vs. environmental sources) .

- Uncertainty analysis : Characterize variability in phthalate degradation rates and inter-individual metabolic efficiency using probabilistic modeling .

Q. How should researchers address data gaps in long-term, low-dose exposure studies for n-Heptyl 2-Heptyl Phthalate?

Prioritize longitudinal cohort studies with:

- Repeated biospecimen sampling : Collect serial urine/serum samples to track temporal trends in metabolite concentrations .

- Endocrine endpoints : Include sensitive biomarkers like free testosterone, thyroid-stimulating hormone (TSH), or adiponectin to capture subclinical effects .

- Epigenetic profiling : Assess DNA methylation patterns (e.g., via bisulfite sequencing) to explore transgenerational impacts .

Q. What strategies improve reproducibility in phthalate toxicity studies?

- Blinded study design : Mask researchers to exposure groups during data collection and analysis to reduce bias .

- Data transparency : Share raw datasets (e.g., via HERO database) and pre-register analytical plans to enable cross-study validation .

- Multi-lab validation : Use inter-laboratory comparisons with reference materials (e.g., NIST SRM 3672) to standardize metabolite quantification .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。